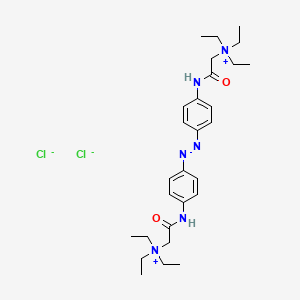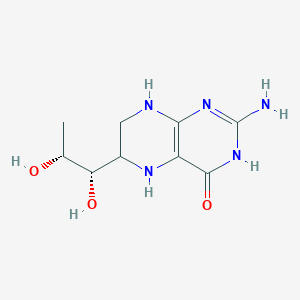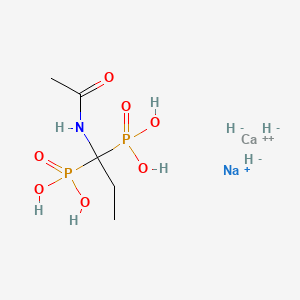
QAQ dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QAQ dichloride is a photoswitchable compound known for its ability to block voltage-gated sodium (Na(_v)) and potassium (K(_v)) channels. This compound exhibits channel-blocking activity in the trans form of the azobenzene photoswitch, while the cis form does not exhibit this effect . This compound is membrane-impermeant and selectively enters pain-sensing neurons expressing endogenous import channels . It functions as a light-sensitive analgesic and provides a valuable tool for investigating signaling mechanisms involved in acute and chronic pain .
Métodos De Preparación
QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthetic route typically involves the diazotization of aniline derivatives followed by coupling with appropriate reagents to form the azobenzene core Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
QAQ dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions where the dichloride groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
QAQ dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a photoswitchable ligand to study ion channel behavior and modulation.
Biology: Employed in the investigation of neuronal signaling pathways and pain mechanisms.
Medicine: Explored as a potential light-sensitive analgesic for non-invasive pain management.
Industry: Utilized in the development of advanced materials and optoelectronic devices
Mecanismo De Acción
QAQ dichloride exerts its effects by blocking voltage-gated sodium (Na(_v)) and potassium (K(_v)) channels in its trans form. The compound switches conformation from cis to trans at 500 nm and trans to cis at 380 nm . This photoswitchable behavior allows for precise control over ion channel conductance using light. The molecular targets of this compound include Na(_v) and K(_v) channels, and it selectively enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1 .
Comparación Con Compuestos Similares
QAQ dichloride is unique due to its photoswitchable properties and selective entry into pain-sensing neurons. Similar compounds include:
Azobenzene derivatives: These compounds also exhibit photoswitchable behavior but may not have the same selectivity for ion channels.
Photochromic blockers: These compounds can modulate ion channel conductance using light but may differ in their specific molecular targets and pathways
Propiedades
Fórmula molecular |
C28H44Cl2N6O2 |
|---|---|
Peso molecular |
567.6 g/mol |
Nombre IUPAC |
triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |
InChI |
InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |
Clave InChI |
VHURBRSYOFCHNY-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)



![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)


![Mangafodipir trisodium [vandf]](/img/structure/B10752371.png)
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752372.png)

